Hexafluoroaluminate(3-)
Description
Historical Trajectories of Hexafluoroaluminate(3-) Discovery and Early Characterization
The discovery of the hexafluoroaluminate(3-) anion is intrinsically linked to the mineral cryolite (B1665278), which is naturally occurring sodium hexafluoroaluminate (Na₃AlF₆). wikipedia.orgatamanchemicals.com Peder Christian Abildgaard first discovered this white solid in 1799. wikipedia.org The natural deposits of cryolite were once extensively mined in Ivigtut, Greenland, until the reserves were depleted in 1987. wikipedia.org
Early research recognized the crucial role of cryolite in the industrial production of aluminum. wikipedia.org In 1886, Charles Martin Hall and Paul Héroult independently developed the Hall-Héroult process, a method for producing aluminum through the electrolysis of alumina (B75360) (aluminum oxide) dissolved in molten cryolite. sciencehistory.orgrsc.orgacs.org This process significantly lowered the melting point of alumina, making the large-scale, cost-effective production of aluminum metal possible. atamanchemicals.comsciencehistory.orgacs.org
The early characterization of the hexafluoroaluminate(3-) anion established its composition and its existence as a stable complex ion. nih.gov It is recognized as an aluminum coordination entity and a perfluorometallate anion. nih.govebi.ac.uk
Significance of the Hexafluoroaluminate(3-) Anion in Modern Inorganic Chemistry
The hexafluoroaluminate(3-) anion remains a cornerstone of modern inorganic chemistry, primarily due to its central role in the Hall-Héroult process, which continues to be the primary method for industrial aluminum production. atamanchemicals.commdpi.com The anion's ability to act as a flux, reducing the melting point of alumina, is a key aspect of its industrial significance. samaterials.com
Structurally, the [AlF₆]³⁻ anion typically exhibits an octahedral geometry, with the aluminum atom at the center bonded to six fluoride (B91410) ligands. mdpi.com This structure is a fundamental example of an octahedral complex and is often used in teaching and research to illustrate concepts of coordination chemistry. mdpi.com
The study of hexafluoroaluminate(3-) and its salts has contributed to a deeper understanding of ionic bonding, crystal structures, and the behavior of molten salts. acs.org The anion is part of a series of fluoroaluminate complexes, including AlF₄⁻ and AlF₅²⁻, which have been studied to understand their relative stabilities and equilibria in molten salt systems. acs.orgresearchgate.net
Overview of Key Academic Research Frontiers for Hexafluoroaluminate(3-)
Current research on the hexafluoroaluminate(3-) anion is exploring several key frontiers:
Advanced Materials Synthesis: Researchers are investigating the use of hexafluoroaluminate compounds in the synthesis of new materials. For instance, potassium hexafluoroaluminate is used in the production of welding agents and abrasives. samaterials.com There is also interest in creating novel fluoroaluminates with specific properties for applications in ceramics and glass production. researchgate.net
Molten Salt Chemistry: The behavior of the hexafluoroaluminate(3-) anion in molten salt systems continues to be an active area of research. acs.org Techniques like Raman spectroscopy and high-temperature NMR spectroscopy are employed to study the structure and dynamics of fluoroaluminate ions in melts, which is crucial for optimizing industrial processes like aluminum electrolysis. acs.orgacs.org
Theoretical and Computational Chemistry: Quantum chemical calculations are being used to investigate the decomposition mechanisms and vibrational frequencies of hexafluoroaluminate species. researchgate.net These theoretical studies provide insights into the structure and stability of these ions that complement experimental findings. researchgate.net
Environmental Applications: The reactivity of hexafluoroaluminate compounds is being explored for potential environmental applications, such as in water treatment processes for the removal of contaminants. lookchem.com
Compound Information
| Compound Name | Synonyms | Molecular Formula |
| Hexafluoroaluminate(3-) | hexafluoroaluminum(3-), hexafluoridoaluminate(3-) | [AlF₆]³⁻ |
| Sodium hexafluoroaluminate | Cryolite, Sodium fluoroaluminate | Na₃AlF₆ |
| Potassium hexafluoroaluminate | tripotassium hexafluoroaluminate, aluminium potassium fluoride | K₃AlF₆ |
| Ammonium (B1175870) hexafluoroaluminate | Ammonium aluminium fluoride | (NH₄)₃[AlF₆] |
| Lithium hexafluoroaluminate | --- | Li₃AlF₆ |
| Aluminum trifluoride | --- | AlF₃ |
| Alumina | Aluminum oxide | Al₂O₃ |
Interactive Data Table: Properties of Hexafluoroaluminate(3-) and Related Compounds
| Property | Hexafluoroaluminate(3-) | Sodium Hexafluoroaluminate | Potassium Hexafluoroaluminate |
| CAS Number | 21340-03-4 nih.gov | 13775-53-6 wikipedia.org | 13775-52-5 samaterials.com |
| Molecular Weight ( g/mol ) | 140.97 nih.gov | 209.94 wikipedia.org | 258.27 samaterials.com |
| Appearance | Anion | White solid wikipedia.org | White powder samaterials.com |
| Solubility in water | N/A | 0.04% (20°C) wikipedia.org | 1.42g/100ml samaterials.com |
| Melting Point | N/A | 950 °C wikipedia.org | Low melting point samaterials.com |
| Key Application | Coordination entity nih.gov | Flux in aluminum production wikipedia.org | Flux in aluminum smelting samaterials.com |
Structure
2D Structure
Properties
CAS No. |
21340-03-4 |
|---|---|
Molecular Formula |
AlF6-3 |
Molecular Weight |
140.971957 g/mol |
IUPAC Name |
hexafluoroaluminum(3-) |
InChI |
InChI=1S/Al.6FH/h;6*1H/q+3;;;;;;/p-6 |
InChI Key |
SEGUCIUJQMRTGG-UHFFFAOYSA-H |
SMILES |
F[Al-3](F)(F)(F)(F)F |
Canonical SMILES |
F[Al-3](F)(F)(F)(F)F |
Other CAS No. |
21340-03-4 |
Origin of Product |
United States |
Sophisticated Synthesis Methodologies for Hexafluoroaluminate 3 Compounds
Hydrothermal Synthesis Techniques and Parameter Optimization
Hydrothermal synthesis offers a versatile route for producing crystalline hexafluoroaluminate(3-) compounds. This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures. researchgate.nethpstar.ac.cnmyu-group.co.jp The optimization of parameters such as temperature, reaction time, and the chemical environment is critical for controlling the phase purity and crystal size of the final product. hpstar.ac.cnmyu-group.co.jp
For instance, diammonium sodium hexafluoroaluminate, (NH₄)₂NaAlF₆, has been synthesized hydrothermally from a mixture of ammonium (B1175870) and sodium fluorides with an aluminum source. researchgate.net In a specific example, the reaction was carried out at 453 K for 7 days under autogenous pressure in a Teflon-lined autoclave. researchgate.net Research has also demonstrated that for other compounds, adjusting the alkalinity of the hydrothermal reaction solution can significantly influence the product's characteristics. hpstar.ac.cn
Precipitation-Based Synthesis Routes for Hexafluoroaluminate(3-) Salts
Precipitation from aqueous solutions is a common and effective method for synthesizing hexafluoroaluminate(3-) salts due to the low solubility of compounds like cryolite (B1665278) in water. sciencemadness.org
Aqueous Solution Precipitation from Precursors
This technique involves the reaction of soluble precursors in an aqueous medium to precipitate the desired hexafluoroaluminate(3-) salt. A typical method for producing sodium hexafluoroaluminate involves reacting sodium hydroxide (B78521) with aluminum oxide and hydrofluoric acid. sciencemadness.org The resulting cryolite precipitates out of the solution. sciencemadness.org Another approach uses the reaction between sodium aluminate and hydrofluoric acid. wikipedia.org The reaction of aluminum fluoride (B91410) with sodium fluoride is also a viable pathway. atamanchemicals.com
The yield and purity of the product are highly dependent on reaction conditions. For example, studies on cryolite production have shown that the yield can decrease at higher temperatures due to increased solubility. researchgate.net Optimal conditions for synthesizing high-quality cryolite from a purified sodium aluminate solution have been identified as a reaction temperature of 75 °C, a sodium aluminate concentration of 0.11 mol/L, and a specific molar ratio of fluoride to aluminum. researchgate.netnih.govmdpi.comnih.gov
| Parameter | Optimal Value |
| Reaction Temperature | 75 °C |
| Sodium Aluminate (NaAlO₂) Concentration | 0.11 mol/L |
| F/(6Al) Molar Ratio | 1.10 |
| Table 1: Optimal conditions for the synthesis of high-quality cryolite via precipitation. researchgate.netnih.govmdpi.comnih.gov |
Co-precipitation Strategies for Doped Hexafluoroaluminate(3-) Systems
Co-precipitation is a valuable technique for introducing dopant ions into the hexafluoroaluminate(3-) crystal lattice, which is particularly relevant for applications such as phosphors for white light-emitting diodes (w-LEDs). mdpi.comdntb.gov.uascience.govscience.gov This method allows for good control over the doping concentration and can yield highly monodisperse crystallites. mdpi.com
A two-step co-precipitation method has been successfully employed to synthesize Mn⁴⁺-doped hexafluoroaluminate phosphors. mdpi.comnih.gov In this process, a Mn⁴⁺ precursor, such as K₂MnF₆, is first synthesized. nih.gov This is followed by the precipitation of the doped hexafluoroaluminate, for instance, Na₃AlF₆:Mn⁴⁺ or K₂NaAlF₆:Mn⁴⁺, from an aqueous hydrofluoric acid solution containing the necessary ions (Al³⁺, Mn⁴⁺, and Na⁺/K⁺). mdpi.comnih.gov The morphology of the resulting particles can vary, with some methods producing smooth, octahedron-shaped crystallites. mdpi.com
Gas-Phase and Dry Synthesis Methods for Hexafluoroaluminate(3-)
Gas-phase and dry synthesis methods offer alternatives to solution-based routes, often providing advantages in terms of purity and continuous production. helsinki.fi These techniques typically involve reactions at high temperatures. chembk.com
A dry process for producing cryolite involves passing gaseous hydrogen fluoride over aluminum hydroxide at temperatures ranging from 400-700 °C. chembk.com The resulting fluoroaluminate is then reacted with sodium carbonate at a high temperature to synthesize the final cryolite product. chembk.com Another dry method involves the fusion of sodium fluoride and aluminum fluoride. atamanchemicals.com Gas-phase synthesis, in general, is known for producing nanoparticles of high purity with narrow size distributions. helsinki.fi
Novel Approaches for Hexafluoroaluminate(3-) Analogues and Derivatives
Research continues to explore novel synthetic routes for hexafluoroaluminate(3-) analogues and derivatives, expanding the range of accessible materials with tailored properties. sciencemadness.orgnih.gov One approach involves the synthesis of ammonium hexafluoroaluminate, (NH₄)₃AlF₆, from the reaction of ammonium fluoride and aluminum hydroxide. wikipedia.org This compound can then be used as a precursor in a metathesis reaction with sodium chloride to produce sodium hexafluoroaluminate. google.com
The synthesis of potassium hexafluoroaluminate (K₃AlF₆) can be achieved by reacting fluoroaluminic acid with potassium hydroxide at high temperatures. wikipedia.org Another method involves reacting a hot aqueous solution of potassium fluoride with aluminum trifluoride or its trihydrate. google.com
Control of Stoichiometry and Purity in Hexafluoroaluminate(3-) Synthesis
Controlling the stoichiometry and purity of hexafluoroaluminate(3-) compounds is paramount for their industrial applications. The molar ratio of sodium fluoride to aluminum fluoride, known as the cryolite ratio (CR), is a critical parameter. chembk.comacs.org Stoichiometric cryolite has a CR of 3. acs.org
Advanced Spectroscopic Characterization Techniques for Hexafluoroaluminate 3
Vibrational Spectroscopy of the Hexafluoroaluminate(3-) Anion
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful method for probing the molecular vibrations of the [AlF₆]³⁻ anion. These vibrations are sensitive to the ion's geometry, bonding, and interactions with its local environment.
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of a substance. wikipedia.org It works by probing the vibrational properties of molecules and chemical groups, which are sensitive to small structural changes. nih.gov For an octahedral molecule like [AlF₆]³⁻, certain vibrational modes are infrared-active, meaning they can absorb infrared radiation and result in a change in the molecule's dipole moment. spectroscopyonline.com
FT-IR has been employed to study compounds containing the hexafluoroaluminate(3-) anion. For instance, in the analysis of hexafluorosilicate (B96646) salts, which have a similar octahedral structure, the strong absorption band observed in the IR spectrum is characteristic of the asymmetric stretching mode (ν₃). spectroscopyonline.com For the free octahedral [AlF₆]³⁻ anion, the infrared-active modes are the ν₃ (asymmetric stretching) and ν₄ (bending) vibrations. spectroscopyonline.comumb.edu The analysis of these bands provides information on the symmetry of the anion in different chemical environments. Methodologies often involve techniques like using KBr wafers for solid samples or Attenuated Total Reflectance (ATR) for direct measurement of samples. nih.govnih.govoatext.com Reaction-induced FTIR difference spectroscopy can also be used to isolate vibrations of specific chemical groups involved in a reaction. nih.gov
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. stfc.ac.uk It is particularly useful for studying the structure of corrosive molten salts, such as the cryolite-based melts used in aluminum production. researchgate.net For a molecule with a center of symmetry, like the octahedral [AlF₆]³⁻ ion, the rule of mutual exclusion applies, meaning that vibrational modes that are Raman-active are infrared-inactive, and vice versa. umb.edu
For an ideal octahedral (Oₕ symmetry) molecule like [AlF₆]³⁻, group theory predicts three Raman-active vibrational modes: ν₁ (A₁g), ν₂ (E₉), and ν₅ (F₂₉). umb.eduacs.org The A₁g mode is a symmetric stretch, the E₉ mode is a degenerate symmetric bend, and the F₂₉ mode is a degenerate asymmetric bend.
Studies on [AlF₆]³⁻ in various environments have consistently identified these three modes. For example, in a solid LiF/NaF/KF (FLINAK) eutectic mixture at 25 °C, the Raman-active bands of the matrix-isolated [AlF₆]³⁻ ion were observed at approximately 560.5 cm⁻¹ (ν₁), 380 cm⁻¹ (ν₂), and 325 cm⁻¹ (ν₅). acs.orgnih.gov These wavenumbers are similar to those found in other crystals known to contain discrete octahedral [AlF₆]³⁻ ions, such as cryolite (B1665278) (Na₃AlF₆) and elpasolite (K₂NaAlF₆). acs.org
Table 1: Raman-Active Modes of [AlF₆]³⁻ in Solid FLINAK at 25°C
| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) |
|---|---|---|
| ν₁ | A₁g | 560.5 |
| ν₂ | E₉ | 380 |
| ν₅ | F₂₉ | 325 |
Data sourced from a study on matrix-isolated [AlF₆]³⁻ in a FLINAK eutectic mixture. acs.org
Raman depolarization experiments are crucial for confirming the assignment of vibrational modes. horiba.com The depolarization ratio (ρ) is the ratio of the intensity of scattered light polarized perpendicular to the incident polarization to the intensity of scattered light polarized parallel to it. For totally symmetric vibrations (like the A₁g mode), the depolarization ratio is expected to be low (0 < ρ < 3/4), resulting in a polarized band. umb.eduhoriba.com For non-totally symmetric vibrations, the depolarization ratio is typically higher (ρ = 3/4), leading to a depolarized band. umb.edu
In studies of molten FLINAK containing [AlF₆]³⁻ at 455 °C, depolarization experiments confirmed the assignment of the observed Raman bands. acs.orgacs.org The band at 542 cm⁻¹ (ν₁) exhibited a low depolarization ratio, consistent with its assignment as the totally symmetric A₁g stretching mode. acs.orgacs.org This low value also served as an indicator that the sample was in a molten state. acs.orgacs.org
Temperature-dependent Raman spectroscopy provides insights into phase transitions and the dynamic behavior of the [AlF₆]³⁻ anion. mdpi.comarxiv.org Studies have been conducted on [AlF₆]³⁻ in FLINAK melts at temperatures ranging from 25 °C to 750 °C. acs.org
Upon heating from room temperature through the melting transition at about 455 °C, the peak positions of the Raman bands for [AlF₆]³⁻ shift to lower wavenumbers. acs.orgacs.orgresearchgate.net For instance, in molten FLINAK at 455 °C, the ν₁, ν₂, and ν₅ modes were observed at 542, 365, and 324 cm⁻¹, respectively, compared to their higher wavenumbers in the solid state at 25 °C. acs.org This shift to lower wavenumbers (redshift) and an increase in the half-widths of the bands with increasing temperature is a common observation in temperature-dependent Raman studies. researchgate.netrsc.org Interestingly, the transition from the high-temperature solid to the molten salt occurred gradually without a sudden change in the peak positions, half-widths, or relative intensities. acs.orgacs.org
Table 2: Temperature Dependence of [AlF₆]³⁻ Raman Modes in FLINAK
| Temperature (°C) | State | ν₁ (A₁g) (cm⁻¹) | ν₂ (E₉) (cm⁻¹) | ν₅ (F₂₉) (cm⁻¹) |
|---|---|---|---|---|
| 25 | Solid | 560.5 | 380 | 325 |
| 455 | Molten | 542 | 365 | 324 |
Data showing the shift in Raman bands with the transition from solid to molten state. acs.org
Raman Spectroscopy for Octahedral Hexafluoroaluminate(3-) Ion Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of Hexafluoroaluminate(3-) Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei. wikipedia.orgebsco.com For the hexafluoroaluminate(3-) anion, both ²⁷Al and ¹⁹F NMR are particularly informative. NMR spectroscopy provides data on the chemical environment of the nuclei through the chemical shift (δ). uni-halle.delibretexts.org
The chemical shift is influenced by the shielding of the nucleus by surrounding electrons, which is affected by factors like electronegativity and molecular structure. libretexts.org In molten NaF-AlF₃ systems, ²⁷Al NMR has been used to study the equilibrium between different fluoroaluminate complexes, including [AlF₆]³⁻, [AlF₅]²⁻, and [AlF₄]⁻. researchgate.net The experimental chemical shifts are compared with calculated values based on models derived from other techniques like Raman spectroscopy to validate the proposed species distribution in the melt. researchgate.net This combined approach strengthens the reliability of the structural models for these complex systems. The use of high-temperature laser heating systems enables the acquisition of NMR spectra from these high-temperature molten salt systems. researchgate.net
¹⁹F NMR Spectroscopic Investigations
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comwikipedia.org In the context of hexafluoroaluminate(3-), ¹⁹F NMR provides valuable insights into the local environment of the fluorine atoms.
The chemical shift in ¹⁹F NMR is influenced by the electronic environment around the fluorine nucleus. In fluoroaluminates, an increase in the coordination number generally leads to an increase in the chemical shift. researchgate.net Studies on fluoroaluminate glasses have shown that the ¹⁹F NMR spectra can be deconvoluted to reveal different contributions corresponding to varying degrees of connectivity of the [AlF₆]³⁻ octahedra. For instance, in glasses with increasing AlF₃ content, the mean number of fluorine atoms per octahedron decreases, indicating a shift from isolated octahedra to the formation of chains. researchgate.net
While extensive research has been conducted on the Al³⁺/F⁻ system in aqueous solutions using ¹⁹F NMR, evidence for the formation of the [AlF₆]³⁻ species in aqueous solution at very high F⁻/Al³⁺ ratios is not consistently observed. nih.gov However, in molten salt systems and solid-state materials, the [AlF₆]³⁻ anion is a well-defined entity. In studies of molten NaF-AlF₃ systems, ¹⁹F NMR, in conjunction with other techniques, has been instrumental in understanding the equilibria between different fluoroaluminate species, including [AlF₆]³⁻. researchgate.net
Key Research Findings from ¹⁹F NMR:
In fluoroaluminate glasses, the isotropic chemical shifts (δiso) of ¹⁹F can distinguish between different connectivities of the [AlF₆]³⁻ octahedra. researchgate.net
High-speed Magic Angle Spinning (MAS) NMR studies on fluoroaluminate glasses have identified multiple fluorine environments, which are attributed to variations in the local structure and connectivity of the aluminum fluoride (B91410) polyhedra. researchgate.net
In aqueous solutions, ¹⁹F NMR has been used to study the stepwise formation of AlFᵢ⁽³⁻ⁱ⁾⁺ complexes, although the formation of [AlF₆]³⁻ is not always detected. nih.gov
Interactive Data Table: Representative ¹⁹F NMR Chemical Shifts
| Compound/System | Chemical Shift (ppm) | Reference |
| Fluoridated albite glass (dominant peak) | ~ -188 | geologyscience.ru |
| F-Ba(n) in Ba silicate (B1173343) glass (broad peak) | Not specified | researchgate.net |
| Aqueous F⁻ (KF) | -125.3 | colorado.edu |
Note: Chemical shifts are typically referenced to CFCl₃. Negative values indicate an upfield shift. colorado.eduucsb.edu
²⁷Al NMR Spectroscopic Studies
Aluminum-27 (²⁷Al) NMR is a powerful probe for the coordination environment of aluminum. huji.ac.il Although ²⁷Al is a quadrupolar nucleus (spin I = 5/2), which can lead to broad signals, in symmetrical environments like the octahedral [AlF₆]³⁻, relatively sharp signals can be obtained. huji.ac.il The chemical shift of ²⁷Al is highly sensitive to its coordination number, with distinct ranges for four-, five-, and six-coordinated aluminum. acs.org
In studies of NaF-AlF₃ melts, high-temperature ²⁷Al NMR has been crucial in identifying the different fluoroaluminate species present, including [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. acs.orgacs.org The observed chemical shift is a weighted average of the shifts of the individual species due to fast chemical exchange at high temperatures. researchgate.net For the cryolite (Na₃AlF₆) composition, a distinct shift is observed upon melting, indicating a change in the local aluminum environment. acs.org In the solid state, the ²⁷Al MAS NMR spectrum of cryolite shows a chemical shift of around 4 ppm, which is characteristic of six-coordinated aluminum in the [AlF₆]³⁻ form. acs.org Theoretical calculations have also been employed to predict ²⁷Al NMR parameters, with a calculated isotropic chemical shift for [AlF₆]³⁻ of approximately -4 ppm. geologyscience.ru
Key Research Findings from ²⁷Al NMR:
The coordination of aluminum can be determined from the ²⁷Al chemical shift, with hexa-coordinated species like [AlF₆]³⁻ resonating in the range of -20 to 20 ppm. acs.org
In molten NaF-AlF₃ systems, the presence of [AlF₆]³⁻ has been confirmed, and its concentration can be estimated by combining NMR data with Raman spectroscopy and thermodynamic models. acs.orgacs.org
For solid cryolite (Na₃AlF₆), the ²⁷Al NMR spectrum at 950 °C shows a chemical shift of 4 ppm, confirming the hexa-coordinated state of aluminum. acs.org
Interactive Data Table: Representative ²⁷Al NMR Chemical Shifts for Fluoroaluminates
| Species/Coordination | Chemical Shift (ppm) | Reference |
| [AlF₆]³⁻ (calculated) | ~ -4 | geologyscience.ru |
| [AlF₆]³⁻ (solid Na₃AlF₆ at 950°C) | 4 | acs.org |
| [AlF₅]²⁻ (proposed in molten salt) | 21 | acs.org |
| [AlF₄]⁻ (in NaAlF₄ at 880°C) | 38 | acs.org |
²³Na NMR Spectroscopic Analysis in Molten Salts
Sodium-23 (²³Na) NMR is a useful technique for investigating the local environment of sodium ions, particularly in systems containing sodium hexafluoroaluminate, such as molten cryolite. pascal-man.com Like ²⁷Al, ²³Na is a quadrupolar nucleus, but it can provide valuable information about the interactions between the cation and the fluoroaluminate anions. nih.gov
In high-temperature NMR studies of NaF-AlF₃-Al₂O₃ melts, ²³Na NMR has been used alongside other nuclei to quantify the different aluminum-bearing species and understand the dissolution mechanism of alumina (B75360). researchgate.net In studies of NaF-BeF₂ molten salts, ²³Na NMR has revealed the transition from crystalline to amorphous phases with changes in composition. nih.gov For instance, in a 30% BeF₂–NaF salt, two distinct sodium signals were observed, indicating different local environments for the sodium ions. nih.gov While direct studies focusing solely on ²³Na NMR of [AlF₆]³⁻ are less common, the technique is a valuable component of multinuclear NMR investigations of cryolite-based systems. researchgate.net
Key Research Findings from ²³Na NMR in Related Systems:
In molten salt systems, ²³Na NMR provides insights into the local environment and dynamics of sodium ions.
The technique has been used to study phase transitions and the formation of different crystal phases in fluoride melts. nih.gov
In combination with other NMR active nuclei, it contributes to a comprehensive understanding of the structure of complex molten salt systems containing sodium and fluoroaluminates. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a material's surface. wikipedia.orgcarleton.edu It is a powerful tool for analyzing the surface of materials containing hexafluoroaluminate(3-).
In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. micro.org.au For hexafluoroaluminate(3-), XPS can be used to identify the presence of aluminum and fluorine and to determine their oxidation states. Research has shown that the binding energy of the Al 2p and F 1s electrons can be used to distinguish [AlF₆]³⁻ from other aluminum-fluorine species like AlF₃ and Al₂O₃. researchgate.net For instance, in an analysis of defects on an aluminum bondpad, a binding energy of 78.7 eV was assigned to the Al 2p electrons in [AlF₆]³⁻, distinguishing it from AlF₃ (76.3 eV) and Al₂O₃ (74.5 eV). researchgate.net
Key Research Findings from XPS:
XPS can differentiate between various aluminum and fluorine species on a surface based on their binding energies. researchgate.net
The Al 2p binding energy for [AlF₆]³⁻ has been identified at approximately 78.7 eV. researchgate.net
The F 1s binding energy in fluoroaluminates is also sensitive to the chemical environment.
Interactive Data Table: Al 2p Binding Energies for Aluminum Species
| Compound | Al 2p Binding Energy (eV) | Reference |
| [AlF₆]³⁻ | 78.7 | researchgate.net |
| AlF₃ | 76.3 - 77.1 | researchgate.netresearchgate.net |
| Al₂O₃ | 74.5 | researchgate.net |
| Metallic Al | 72.8 | researchgate.net |
Mass Spectrometry (MS) Techniques for Complex Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental and isotopic composition of a sample and the elucidation of chemical structures. wikipedia.org While the direct analysis of a triply charged anion like [AlF₆]³⁻ by conventional mass spectrometry can be challenging, related techniques and fragmentation analysis can provide valuable information.
The hexafluoroaluminate(3-) anion has a calculated monoisotopic mass of 140.9719574 Da. nih.gov In mass spectrometric studies of related compounds, fragmentation patterns can be observed. For instance, in studies of trihalogen cations using Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry, reactive probing can be used to investigate structure and stability. researchgate.net While direct mass spectra of isolated [AlF₆]³⁻ are not commonly reported in the literature, MS techniques are fundamental in characterizing materials where this anion is a component, often in conjunction with other analytical methods. High-resolution mass spectrometry can provide precise mass measurements, which aids in confirming the elemental composition of fragments or related ions. savemyexams.com
Key Research Findings from MS:
The theoretical mass of the [AlF₆]³⁻ anion provides a basis for its potential identification in mass spectrometric analyses. nih.gov
Fragmentation patterns of related fluoro-complexes can offer insights into their structure and stability.
Structural Elucidation and Crystallographic Investigations of Hexafluoroaluminate 3 Compounds
Single Crystal X-ray Diffraction (SCXRD) Methodologies for Hexafluoroaluminate(3-)
The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.defzu.cz The crystal must be of sufficient size and quality, ideally at least 0.02 mm, though smaller crystals can sometimes be analyzed with high-intensity X-ray sources. uhu-ciqso.es For many hexafluoroaluminate(3-) compounds, obtaining suitable single crystals can be a challenge, sometimes requiring specialized synthesis techniques like flux growth. rsc.org
Data collection is often performed at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. rsc.org The collected data are then processed using specialized software to solve and refine the crystal structure. rsc.org This refinement process involves adjusting atomic positions and other parameters until the calculated diffraction pattern matches the observed one. mit.edu
X-ray Powder Diffraction (XRD) for Phase Identification and Structure Refinement
X-ray Powder Diffraction (XRPD or XRD) is a versatile, non-destructive technique used for the analysis of polycrystalline materials. ucmerced.eduamericanpharmaceuticalreview.com It is particularly valuable for identifying the crystalline phases present in a sample and for refining crystal structures. malvernpanalytical.comncl.ac.uk
In XRD, a powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern is a unique "fingerprint" of the crystalline phases present. malvernpanalytical.com This pattern is then compared to databases of known materials to identify the components of the sample. ncl.ac.uk This is crucial for confirming the synthesis of a desired hexafluoroaluminate(3-) compound and for detecting any impurities. malvernpanalytical.com
Beyond phase identification, XRD data can be used for structure refinement, particularly when single crystals are not available. researchgate.net This is often done using the Rietveld method. wikipedia.org
The Rietveld method is a powerful analytical technique used to refine the crystal structure of a material from its powder diffraction data. wikipedia.orgnumberanalytics.com It involves fitting a calculated diffraction profile to the entire measured profile, adjusting various parameters such as lattice parameters, atomic positions, and site occupancies until the best fit is achieved. numberanalytics.comrruff.info
For hexafluoroaluminate(3-) compounds, Rietveld refinement is essential for obtaining detailed structural information from powder samples. researchgate.net The process requires an initial structural model, which can often be derived from isostructural compounds or theoretical calculations. rruff.info For instance, the structure of t-AlF₃ was determined from X-ray powder diffraction data using direct methods and then refined using the Rietveld method. researchgate.net
The accuracy of the Rietveld refinement is dependent on the quality of the powder diffraction data and the correctness of the initial structural model. wikipedia.orgarizona.edu The method can also be used to quantify the amounts of different phases in a mixture, which is useful for studying phase transitions or reaction kinetics. bc-mlard.ca
Many hexafluoroaluminate(3-) compounds exhibit temperature- and pressure-induced phase transitions. researchgate.netresearchgate.net A common transition observed in compounds like cryolite (B1665278) (Na₃AlF₆) is from a lower-symmetry monoclinic structure at room temperature to a higher-symmetry cubic structure at elevated temperatures. researchgate.netresearchgate.net
High-temperature X-ray powder diffraction is a key technique for studying these transitions. rsc.org By collecting diffraction patterns as the sample is heated or cooled, changes in the crystal structure can be monitored in real-time. rsc.org For example, a study on synthetic cryolite showed a first-order transition from a monoclinic (space group P2₁/n) to a cubic (space group Fm-3m) structure at approximately 567°C. researchgate.net This transition is characterized by a disordering of the fluoride (B91410) atoms in the high-temperature cubic phase. researchgate.net
Similar transitions have been observed in other hexafluoroaluminate(3-) salts. For instance, Cs₃AlF₆ and Rb₃AlF₆ also undergo transitions to a cubic structure upon heating. rsc.org These transitions can be further characterized by techniques like Differential Scanning Calorimetry (DSC) to measure the enthalpy changes associated with the phase change. rsc.org The pressure dependence of these transitions has also been investigated, showing that the transition temperature generally increases with pressure. researchgate.net
Table 1: Crystalline Structure Transitions in Hexafluoroaluminate(3-) Compounds
| Compound | Low-Temperature Phase | High-Temperature Phase | Transition Temperature (°C) |
| Na₃AlF₆ | Monoclinic (P2₁/n) | Cubic (Fm-3m) | ~567 researchgate.net |
| Cs₃AlF₆ | Monoclinic/Orthorhombic | Cubic | 291.2 rsc.org |
| Rb₃AlF₆ | Orthorhombic | Cubic | 365.6 rsc.org |
This table provides a summary of observed crystalline structure transitions in selected hexafluoroaluminate(3-) compounds.
Micro-Electron Diffraction (MicroED) for Nanocrystalline Hexafluoroaluminate(3-)
Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a powerful tool for determining the structure of nanocrystalline materials. wikipedia.orgnih.gov This method is particularly advantageous for samples that are too small for conventional X-ray diffraction, often using crystals that are a billionth the size required for X-ray crystallography. nih.govthermofisher.com
In a MicroED experiment, a beam of electrons is used to obtain diffraction patterns from a continuously rotated nanocrystal. nih.gov The collected data, recorded as a movie, can then be processed using software developed for X-ray crystallography to determine the three-dimensional structure. wikipedia.orgresearchgate.net MicroED has been successfully applied to a wide range of materials, including small organic molecules, proteins, and inorganic compounds. wikipedia.orgthermofisher.com
While specific applications of MicroED to hexafluoroaluminate(3-) are not yet widely reported, the technique holds significant promise for this class of compounds. The ability to work with nanocrystals could overcome the challenge of growing large single crystals, which can be a bottleneck in the structural analysis of new hexafluoroaluminate(3-) variants. bruker.comhhu.de Furthermore, the high interaction of electrons with matter means that data can be collected from very small crystals in a short amount of time. thermofisher.com
Theoretical Models of Octahedral Symmetry in Hexafluoroaluminate(3-)
The hexafluoroaluminate(3-) anion, [AlF₆]³⁻, invariably adopts an octahedral geometry, which can be explained by theoretical models such as Valence Shell Electron Pair Repulsion (VSEPR) theory and Crystal Field Theory (CFT). mdpi.comdacollege.org The central aluminum atom is surrounded by six fluoride ligands, resulting in a highly symmetric octahedral arrangement. mdpi.com
In an ideal octahedron, all Al-F bond lengths and F-Al-F bond angles are identical. However, in the solid state, distortions from perfect octahedral symmetry are common due to interactions with neighboring ions in the crystal lattice. mdpi.com These distortions can be investigated using computational methods like Density Functional Theory (DFT). researchgate.net
Theoretical models are also crucial for understanding the electronic structure and bonding within the [AlF₆]³⁻ anion. Crystal Field Theory describes the splitting of the metal d-orbitals by the electrostatic field of the ligands. dacollege.org In an octahedral field, the d-orbitals split into two sets of different energy levels, the t₂g and e_g orbitals. libretexts.org This splitting is fundamental to explaining the electronic and magnetic properties of transition metal complexes, and the same principles can be applied to understand the electronic structure of main group complexes like hexafluoroaluminate(3-).
Computational studies can also predict the vibrational frequencies of the [AlF₆]³⁻ octahedron, which can be compared with experimental data from techniques like Raman and infrared spectroscopy to validate the theoretical models.
Table 2: Idealized and Observed Geometries of the Hexafluoroaluminate(3-) Anion
| Parameter | Ideal Octahedral Geometry | Observed in Na₃AlF₆ (Room Temp.) |
| Al-F Bond Lengths | Equal | Varying |
| F-Al-F Bond Angles | 90° and 180° | Distorted from ideal angles |
| Point Group Symmetry | O_h wikipedia.org | Lowered due to lattice effects |
This table compares the idealized octahedral geometry with the observed geometry in a real crystal lattice, highlighting the distortions that can occur.
Solid-State Characterization of Hexafluoroaluminate(3-) Variants
A comprehensive understanding of hexafluoroaluminate(3-) compounds requires a combination of different solid-state characterization techniques. In addition to the diffraction methods discussed above, spectroscopic techniques provide complementary information about the local environment of the atoms and the dynamics within the crystal lattice.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei. For hexafluoroaluminate(3-) compounds, ²⁷Al and ¹⁹F NMR are particularly informative. researchgate.net ²⁷Al NMR can provide information about the coordination environment of the aluminum atom, while ¹⁹F NMR can reveal details about the different fluoride environments in the crystal structure. researchgate.netresearchgate.net For example, in a study of Rb₃AlF₆, solid-state NMR was used in conjunction with XRD and DFT calculations to fully characterize its room and high-temperature structures. urfu.ru
Other techniques such as Raman and infrared spectroscopy are sensitive to the vibrational modes of the [AlF₆]³⁻ octahedra. These methods can be used to study phase transitions and changes in local symmetry. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of hexafluoroaluminate(3-) compounds and to characterize phase transitions. rsc.org
By combining data from these various techniques, a detailed picture of the structure, bonding, and dynamics of hexafluoroaluminate(3-) compounds can be constructed. This multi-technique approach is essential for understanding the structure-property relationships in this important class of materials.
Computational and Theoretical Studies on Hexafluoroaluminate 3
Density Functional Theory (DFT) Calculations for Hexafluoroaluminate(3-) Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules and condensed phases. wikipedia.orgmpg.de It has become a primary computational tool in chemistry and materials science due to its balance of accuracy and computational cost. wikipedia.orgresearchgate.net DFT calculations focus on the electron density as the fundamental variable, which simplifies the complexity of the many-electron wavefunction. mpg.descispace.com
In the context of hexafluoroaluminate(3-), DFT is employed to understand the electronic distribution and energy levels within the anion. These calculations can predict various properties, such as the ground-state energy and electron density. researchgate.net The method involves solving the Kohn-Sham equations, which represent the many-electron system as a set of one-electron equations. wikipedia.org This approach allows for the investigation of complex systems that would be computationally prohibitive with traditional wavefunction-based methods. mpg.de
DFT has been successfully applied to study systems containing fluoroaluminates. For instance, in studies of molten salt systems like NaF-AlF₃-CaF₂/LiF/KF, DFT-based simulations have been used to explore their microscopic properties. nih.gov These calculations reveal details about the electronic properties and the nature of the chemical bonds within the fluoroaluminate complexes present in the melt. nih.gov
Ab Initio and Quantum Chemical Modeling of Hexafluoroaluminate(3-)
Ab initio quantum chemistry methods are computational techniques based on first principles, meaning they use only fundamental physical constants as input to solve the electronic Schrödinger equation. wikipedia.org These methods are crucial for accurately predicting molecular structures, energies, and electron densities without relying on empirical parameters. wikipedia.org The term ab initio signifies a "from the beginning" approach to computational chemistry. wikipedia.org
For the hexafluoroaluminate(3-) ion, ab initio modeling provides a detailed picture of its intrinsic properties. These calculations can be used to study the geometry of the ion, the nature of the Al-F bonds, and its vibrational frequencies. One of the simplest ab initio methods is the Hartree-Fock (HF) scheme; however, more accurate results often require post-Hartree-Fock methods that account for electron correlation. wikipedia.org
Ab initio molecular dynamics simulations have been instrumental in studying the behavior of fluoroaluminate species in different phases. For example, simulations of cryolite (B1665278) (Na₃AlF₆) have been used to study its crystalline and liquid phases, identifying the predominant aluminum-containing species in the melt. researchgate.net These studies have shown that in molten systems, [AlF₆]³⁻ can dissociate into other species like [AlF₅]²⁻ and [AlF₄]⁻. researchgate.netresearchgate.net The Raman spectra calculated from these simulations have shown good agreement with experimental data, validating the accuracy of the theoretical models. researchgate.net
The application of these methods extends to understanding the interactions of fluoroaluminates in complex environments. For instance, ab initio methods have been used to investigate the interactions at the surface of aluminum fluoride (B91410) (AlF₃), which is closely related to the hexafluoroaluminate(3-) anion. researchgate.net These studies provide insights into the surface stability and reactivity. researchgate.net
Molecular Dynamics (MD) Simulations of Hexafluoroaluminate(3-) in Molten Systems
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of molten salt systems containing hexafluoroaluminate(3-), MD simulations provide a dynamic picture of the complex interactions and structural arrangements.
First-principles molecular dynamics (FPMD), which combines MD with DFT, has been particularly useful for investigating molten fluoroaluminate systems. nih.gov These simulations can reveal the microstructure, transport properties, and electronic characteristics of these high-temperature liquids. nih.gov For example, FPMD studies on NaF-AlF₃-based molten salts have shown that while cations like Na⁺ exist in a free state, Al³⁺ forms complex ions with fluoride, primarily [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. nih.gov
MD simulations have also been used to calculate the Raman spectra of cryolitic melts, which helps in identifying the different fluoroaluminate species present. researchgate.net The results from these simulations are often compared with experimental spectroscopic data to validate the models and provide a more complete understanding of the melt structure. researchgate.netresearchgate.net
Below is a table summarizing key findings from MD simulations of molten systems containing fluoroaluminate species:
| System | Key Findings from MD Simulations | Reference |
| NaF-AlF₃-CaF₂/LiF/KF | Al³⁺ forms [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻ complexes. The concentration of [AlF₆]³⁻ is higher in the LiF-containing system. | nih.gov |
| Na₃AlF₆–Al₂O₃–SiO₂ | The addition of SiO₂ and Al₂O₃ leads to the formation of large ion groups, increasing viscosity and decreasing ionic conductivity. The diffusion ability follows the order Na > F > Al > Si > O. | acs.org |
| Molten Cryolite | Confirmed the dissociation of [AlF₆]³⁻ into [AlF₅]²⁻ and [AlF₄]⁻ at high temperatures. | researchgate.net |
Theoretical Analysis of Bonding and Orbital Arrangements within Hexafluoroaluminate(3-)
The bonding and orbital arrangements in hexafluoroaluminate(3-), [AlF₆]³⁻, can be described using various theoretical models, including Valence Bond Theory and Molecular Orbital Theory. These theories provide a framework for understanding the geometry and electronic structure of the complex anion.
Valence Bond Theory: This theory describes bonding in terms of overlapping atomic orbitals. pearson.com In the case of [AlF₆]³⁻, which has an octahedral geometry, the central aluminum atom is considered to undergo hybridization of its atomic orbitals to form a set of equivalent hybrid orbitals that can bond with the fluorine atoms. pressbooks.pub For an octahedral arrangement, the aluminum atom would utilize its 3s, three 3p, and two 3d orbitals to form six sp³d² hybrid orbitals. pressbooks.pub These hybrid orbitals then overlap with the 2p orbitals of the six fluorine atoms to form six sigma (σ) bonds.
Molecular Orbital (MO) Theory: MO theory provides a more detailed and often more accurate description of bonding by considering molecular orbitals that extend over the entire molecule. brsnc.in For [AlF₆]³⁻, the atomic orbitals of the central aluminum atom and the six fluorine atoms combine to form a set of molecular orbitals. The number of molecular orbitals formed is equal to the number of atomic orbitals combined. libretexts.org These molecular orbitals can be classified as bonding, antibonding, or non-bonding.
The interaction between the aluminum and fluorine orbitals leads to the formation of sigma (σ) and pi (π) bonding and antibonding molecular orbitals. The electrons from the aluminum and fluorine atoms then fill these molecular orbitals according to their energy levels. A qualitative molecular orbital diagram would show the relative energies of these orbitals. The stability of the [AlF₆]³⁻ ion can be assessed by its bond order, which is calculated from the number of electrons in bonding and antibonding orbitals. libretexts.org
Theoretical analyses, including DFT calculations, have shown that the Al-F bonds in fluoroaluminate complexes have both ionic and covalent character. nih.gov In some transient structures within molten systems, even double bonds have been observed. nih.gov
The following table provides a simplified overview of the orbital interactions in [AlF₆]³⁻:
| Interacting Orbitals | Type of Molecular Orbital Formed |
| Al (3s, 3p, 3d) + F (2pσ) | σ bonding and σ* antibonding |
| Al (3p, 3d) + F (2pπ) | π bonding and π* antibonding |
| F (2s, 2p) | Non-bonding |
Predictive Models for Hexafluoroaluminate(3-) Reactivity and Stability
Predictive models, often based on computational chemistry and data-driven approaches, are essential for anticipating the reactivity and stability of chemical species like hexafluoroaluminate(3-). These models aim to establish quantitative structure-reactivity relationships, which are crucial in various fields, including materials science and industrial chemistry. uvic.ca
For hexafluoroaluminate(3-), predictive models can be developed to understand its behavior in different chemical environments, such as in molten salts or in the presence of other reactants. These models often use descriptors derived from computational methods like DFT to quantify molecular properties that govern reactivity and stability. uvic.ca For example, properties like electronegativity, hardness, and the energies of frontier molecular orbitals (HOMO and LUMO) can be used as inputs for these models. scispace.com
In the context of molten salt electrolytes used in aluminum production, predictive models can help in understanding the stability of the [AlF₆]³⁻ anion and its dissociation into other fluoroaluminate species under varying conditions of temperature and composition. researchgate.net Experimental data from techniques like Raman spectroscopy can be used to validate and refine these models. researchgate.net
Machine learning approaches are also emerging as a powerful tool for developing predictive models of chemical reactivity. osti.gov These methods can identify complex relationships between molecular features and chemical behavior from large datasets, offering a way to predict stability and compatibility among different materials with greater accuracy. osti.gov While not yet extensively applied specifically to hexafluoroaluminate(3-), these data-driven techniques hold promise for future studies of its reactivity and stability in complex systems. nih.gov
The stability of related solid-state materials, such as aluminum fluoride (AlF₃), has been investigated using thermodynamic models based on DFT calculations. researchgate.net These models can predict the stability of different crystal surfaces as a function of environmental conditions like temperature and pressure, providing insights that are relevant to the stability of the hexafluoroaluminate(3-) anion in solid-state contexts. researchgate.net
Coordination Chemistry and Ligand Field Theory of Hexafluoroaluminate 3
Fundamental Principles of Aluminum(III) Coordination with Fluoride (B91410) Ligands
The coordination of aluminum(III) with fluoride ligands is governed by the principles of hard and soft acid-base (HSAB) theory. The aluminum(III) ion (Al³⁺) is a hard acid, characterized by its small ionic radius and high positive charge. Conversely, the fluoride ion (F⁻) is a hard base due to its small size and high electronegativity. libretexts.org The electrostatic interaction between a hard acid and a hard base is strong, leading to the formation of stable complexes. libretexts.org This inherent stability is a defining feature of aluminum-fluoride coordination. The high charge density of the Al³⁺ ion and the small, nonpolarizable nature of the fluoride ion result in a predominantly ionic and very strong Al-F bond, with a bond energy of approximately 670 kJ/mol. springermedizin.denih.gov
In aqueous solutions, the speciation of aluminum is highly dependent on pH. At a pH below 5.5, Al³⁺ exists as the hydrated ion, [Al(H₂O)₆]³⁺. mdpi.com As fluoride ions are introduced, they progressively replace the water molecules in the coordination sphere. The stability of the resulting fluoroaluminate complexes generally increases with the number of fluoride ligands. libretexts.org The hexafluoroaluminate(3-) ion, [AlF₆]³⁻, is a particularly stable and well-studied species, existing as an octahedral coordination entity. mdpi.comnih.gov The stability of Al(III) complexes with fluoride is significantly greater than that of complexes with other halide ions like chloride, which is a softer base. libretexts.org For instance, the complex of Al³⁺ with four fluoride ligands is about 10⁸ times more stable than the corresponding complex of In³⁺, a larger and softer metal ion. libretexts.org This highlights the importance of the hard-hard interaction in the stability of Al-F coordination compounds.
Application of Ligand Field Theory to Hexafluoroaluminate(3-)
Ligand Field Theory (LFT) provides a more advanced model than simple crystal field theory for describing the electronic structure and bonding in coordination complexes by incorporating covalent interactions. uwimona.edu.jmwikipedia.org It is an application of molecular orbital theory to transition metal complexes, but its principles can also be applied to main group elements like aluminum. wikipedia.org
Orbital Interactions and Energy Splitting in Octahedral AlF₆³⁻
In the hexafluoroaluminate(3-) ion, the central aluminum(III) ion is surrounded by six fluoride ligands in an octahedral arrangement. mdpi.com According to LFT, the atomic orbitals of the central metal ion and the ligand group orbitals of appropriate symmetry combine to form molecular orbitals. For Al³⁺, the relevant valence orbitals are the 3s, 3p, and the empty 3d orbitals. The fluoride ligands provide σ-type orbitals (primarily their 2p orbitals) for bonding.
In an octahedral field, the five d-orbitals split into two sets of different energies: the t₂g (dxy, dxz, dyz) and the e_g (dx²-y², dz²) orbitals. byjus.comwikipedia.org The e_g orbitals point directly towards the ligands along the Cartesian axes, leading to greater electrostatic repulsion and thus higher energy. libretexts.orglibretexts.org The t₂g orbitals are directed between the ligands, resulting in lower energy. byjus.comlibretexts.org The energy difference between these two sets is denoted as Δo (or 10Dq). wikipedia.org
Although Al³⁺ is a d⁰ ion (it has no d-electrons), the concept of d-orbital splitting is still relevant for understanding the electronic transitions and properties of related transition metal fluoro-complexes. In the case of [AlF₆]³⁻, the bonding molecular orbitals are primarily of ligand character and are filled, while the antibonding molecular orbitals, including those derived from the metal's d-orbitals, are empty.
Sigma (σ) and Pi (π) Bonding Considerations
The primary bonding interaction in hexafluoroaluminate(3-) is the formation of sigma (σ) bonds. This involves the head-on overlap of the aluminum's vacant sp³d² hybrid orbitals with the filled 2p orbitals of the six fluoride ligands. science-revision.co.ukwizeprep.com Each fluoride ion donates a pair of electrons to form a coordinate covalent bond.
In addition to σ-bonding, the possibility of π-bonding exists. Pi (π) bonds are formed by the sideways overlap of orbitals. science-revision.co.uk In the case of [AlF₆]³⁻, the filled p-orbitals of the fluoride ligands have the correct symmetry to interact with the t₂g orbitals of the aluminum ion. This interaction would be a ligand-to-metal π-donation. wikipedia.org However, since the aluminum(III) ion has a high positive charge and the fluoride ion is highly electronegative, the energy of the fluoride p-orbitals is significantly lower than that of the aluminum d-orbitals. This large energy difference makes the π-interaction weak. Therefore, the bonding in hexafluoroaluminate(3-) is dominated by σ-bonding, with only minor contributions from π-bonding. uwimona.edu.jm
Formation and Stability of Al-F Coordination Complexes in Solution and Solid State
In the solid state, the hexafluoroaluminate(3-) ion is a key component of various minerals and synthetic compounds, most notably cryolite (B1665278) (Na₃AlF₆). mdpi.com The stability of [AlF₆]³⁻ in the solid state is influenced by the crystal lattice energy, which in turn depends on the size and charge of the counterion. The octahedral geometry of the [AlF₆]³⁻ anion is consistently observed in these solid-state structures. mdpi.com In molten salt systems, such as those used in aluminum production, the hexafluoroaluminate(3-) ion can dissociate into other fluoroaluminate species like [AlF₅]²⁻ and [AlF₄]⁻, with the equilibrium between these species being dependent on temperature and the composition of the melt. researchgate.net
The stability of Al-F complexes is a critical factor in various natural and industrial processes. For example, the presence of fluoride can influence the mobility and bioavailability of aluminum in natural waters. utexas.edu In industrial applications, the stability of molten cryolite is essential for the Hall-Héroult process for aluminum production. mdpi.com
Influence of Counterions on Hexafluoroaluminate(3-) Coordination Environment
The table below summarizes key properties of the hexafluoroaluminate(3-) ion.
| Property | Value |
| IUPAC Name | hexafluoroaluminate(3-) |
| Molecular Formula | [AlF₆]³⁻ |
| Molecular Weight | 140.97 g/mol |
| Geometry | Octahedral |
| Central Atom | Aluminum (Al³⁺) |
| Ligands | 6 x Fluoride (F⁻) |
Reaction Mechanisms Involving Hexafluoroaluminate 3
Role of Hexafluoroaluminate(3-) as an Intermediate in Chemical Transformations
The [AlF₆]³⁻ ion is a well-established intermediate in the Hall-Héroult process for aluminum production. mdpi.com In this electrochemical process, cryolite (B1665278) (Na₃AlF₆), which contains the hexafluoroaluminate(3-) ion, serves as a solvent for alumina (B75360) (Al₂O₃). The molten salt bath is not a static system; rather, it involves a dynamic equilibrium where the [AlF₆]³⁻ ion is a central intermediate. It is generally accepted that molten cryolite is completely ionized, forming sodium cations (Na⁺) and hexafluoroaluminate anions ([AlF₆]³⁻). researchgate.net
However, the hexafluoroaluminate anion itself undergoes further dissociation at the high temperatures (~1000 °C) of the electrolytic cell. researchgate.net It acts as an intermediate in a cascade of dissociation reactions, forming other aluminum-fluoride complexes:
[AlF₆]³⁻ ⇌ [AlF₅]²⁻ + F⁻
[AlF₅]²⁻ ⇌ [AlF₄]⁻ + F⁻
Mechanistic Pathways of Hexafluoroaluminate(3-) Formation from Precursors
Synthetic cryolite (Na₃AlF₆), the most common source of the hexafluoroaluminate(3-) ion, is manufactured through several chemical pathways. atamanchemicals.comwikipedia.org These processes are designed to produce a high-purity product suitable for electrolytic applications.
One common industrial route involves the reaction of sodium aluminate with hydrofluoric acid. atamanchemicals.comwikipedia.org
Na₃Al(OH)₆ + 6 HF → Na₃AlF₆ + 6 H₂O
Another prevalent method utilizes hexafluoroaluminic acid (H₃AlF₆), which is often a byproduct of phosphate (B84403) mining. This pathway typically involves a two-step process:
Neutralization of hexafluoroaluminic acid with ammonia (B1221849) to produce ammonium (B1175870) hexafluoroaluminate. atamanchemicals.comwikipedia.org
H₃AlF₆ + 3 NH₃ → (NH₄)₃AlF₆
Reaction of ammonium hexafluoroaluminate with a sodium source, such as sodium hydroxide (B78521), to precipitate sodium hexafluoroaluminate. atamanchemicals.comwikipedia.org
(NH₄)₃AlF₆ + 3 NaOH → Na₃AlF₆ + 3 NH₃ + 3 H₂O
Modern, eco-friendly approaches also focus on recycling industrial waste. A novel three-step process has been developed to synthesize cryolite from secondary aluminum dross (SAD), which involves:
Water-washing pretreatment of the dross. researchgate.netnih.gov
Pyro-hydrometallurgical extraction of the aluminum component to form a purified sodium aluminate solution. researchgate.netnih.gov
Precipitation of cryolite via carbonation of the sodium aluminate solution in the presence of fluoride (B91410) ions. researchgate.netnih.gov
The choice of pathway often depends on the availability and cost of raw materials, as well as environmental considerations. google.com
Decomposition Mechanisms of Hexafluoroaluminate(3-) Compounds
The thermal stability of hexafluoroaluminate(3-) compounds varies significantly with the counter-cation. When heated to decomposition, sodium hexafluoroaluminate (cryolite) emits toxic fumes of fluorides and disodium (B8443419) oxide. nih.gov
The decomposition of ammonium hexafluoroaluminate, (NH₄)₃AlF₆, has been studied in detail and proceeds through a multi-step mechanism to yield anhydrous aluminum fluoride (AlF₃). ysxbcn.com This process is particularly important for producing high-purity AlF₃ for various applications. ysxbcn.com
Thermogravimetric analysis shows that the decomposition occurs in three distinct steps: ysxbcn.com
(NH₄)₃AlF₆(s) → NH₄AlF₄(s) + 2 NH₃(g) + 2 HF(g)
NH₄AlF₄(s) → AlF₃·(NH₄F)x(s) + (1-x) NH₃(g) + (1-x) HF(g) (where x is approximately 0.69)
AlF₃·(NH₄F)x(s) → AlF₃(s) + x NH₃(g) + x HF(g)
A study by Shinn et al. also described a three-step decomposition, identifying the solid intermediates as (NH₄)₃AlF₆ → NH₄AlF₄ → AlF₃. ysxbcn.com The final product, γ-AlF₃, is formed around 300 °C, which can then transform into the more stable α-AlF₃ at higher temperatures (720 °C). ysxbcn.com
Table 1: Thermal Decomposition Steps of Ammonium Hexafluoroaluminate This table is interactive. You can sort and filter the data.
| Step | Reactant | Solid Product(s) | Gaseous Products | Onset Temperature (°C) |
|---|---|---|---|---|
| 1 | (NH₄)₃AlF₆ | NH₄AlF₄ | NH₃, HF | 194.9 |
| 2 | NH₄AlF₄ | AlF₃(NH₄F)₀.₆₉ | NH₃, HF | 222.5 |
| 3 | AlF₃(NH₄F)₀.₆₉ | AlF₃ | NH₃, HF | 258.4 |
Data sourced from a study on the thermal decomposition process of (NH₄)₃AlF₆. ysxbcn.com
Quantum chemical calculations, particularly using density functional theory (DFT), have provided deeper insights into the decomposition mechanisms of hexafluoroaluminate(3-) complexes. researchgate.net These computational models allow for the examination of potential energy surfaces and the energetics of dissociation pathways that are difficult to observe experimentally.
Studies on both sodium (Na₃AlF₆) and potassium (K₃AlF₆) cryolite melts have shown that the primary decomposition pathway for the [AlF₆]³⁻ ion is the sequential loss of fluoride ions to form [AlF₅]²⁻ and then [AlF₄]⁻. researchgate.net
Key findings from these calculations include:
Influence of the Cation: The nature of the alkali metal cation (Na⁺ vs. K⁺) has a significant effect on the geometry of the ionic associates and the equilibrium and kinetics of the complexation processes. The ionic environment plays a crucial role in the energy of the fluoroaluminate species. researchgate.net
Reaction with Impurities: Calculations indicate that Na₃AlF₆ can decompose and react with impurities like silica (B1680970) (SiO₂) at high temperatures, although the reaction rate is very slow and may not significantly alter the bulk composition of the melt under typical conditions. researchgate.net
Verification of Species: The theoretical models construct model Raman spectra that can be compared with experimental data. This comparison helps to confirm the presence of the different fluoroaluminate complexes ([AlF₆]³⁻, [AlF₅]²⁻, [AlF₄]⁻) in the melt. researchgate.net
These computational approaches are essential for understanding the complex reaction dynamics at a molecular level, complementing experimental techniques like Raman spectroscopy.
Reactivity of Hexafluoroaluminate(3-) in Molten Salt Systems
In molten salt systems, such as those used in the Hall-Héroult process, the hexafluoroaluminate(3-) ion is the primary component that dictates the electrolyte's properties. mdpi.comwikipedia.org Its reactivity is central to the entire aluminum production process.
Solvent for Alumina: The principal function of molten cryolite is to act as a flux, dissolving aluminum oxide (Al₂O₃), which has a very high melting point of over 2000°C. The presence of the Na₃AlF₆-based melt reduces the operating temperature of the electrolytic cell to around 950-1000°C, making the process economically viable. atamanchemicals.comdf-chemicals.com
Electrochemical Reactions: While the exact mechanism is complex and still debated, the fluoroaluminate ions are believed to participate in the formation of oxyfluoride intermediates (e.g., [Al₂OF₆]²⁻, [Al₂O₂F₄]²⁻) upon the dissolution of alumina. These species are then electrochemically reduced at the cathode to produce aluminum metal.
Table 2: Key Ionic Species in a Cryolite-Alumina Molten Salt Bath This table is interactive. You can sort and filter the data.
| Ion Type | Formula | Role | Source |
|---|---|---|---|
| Cation | Na⁺ | Charge carrier | Dissociation of Na₃AlF₆ |
| Anion | [AlF₆]³⁻ | Primary solvent ion, precursor to other anions | Dissociation of Na₃AlF₆ |
| Anion | [AlF₅]²⁻ | Dissociation product, enhances conductivity | Dissociation of [AlF₆]³⁻ |
| Anion | [AlF₄]⁻ | Dissociation product, enhances conductivity | Dissociation of [AlF₅]²⁻ |
| Anion | F⁻ | Dissociation product, affects melt basicity | Dissociation of fluoroaluminates |
| Anion | O²⁻ | From dissolved alumina | Dissolution of Al₂O₃ |
| Complex Anion | Al-O-F species | Intermediates in electrolysis | Reaction of fluoroaluminates with O²⁻ |
Information compiled from studies on fluoroaluminate molten salts. researchgate.netdf-chemicals.com
Interactions with Other Metal Ions and Complex Formation
Interaction with Alkali Metal Cations: The [AlF₆]³⁻ anion is stabilized by strong coulombic interactions with surrounding cations, typically Na⁺ in synthetic cryolite or K⁺ in potassium cryolite. mdpi.comresearchgate.net Quantum chemical calculations have demonstrated that the size and charge density of the cation (e.g., Na⁺ vs. K⁺) influence the stability and dissociation kinetics of the hexafluoroaluminate complex. researchgate.net
Interaction with Alkaline Earth Metals: In industrial aluminum electrolysis, additives like calcium fluoride (CaF₂) are often used. This introduces Ca²⁺ ions into the melt. These divalent cations interact with the fluoroaluminate anions, forming complex ionic groups and altering the melt's properties, such as lowering its liquidus temperature. researchgate.net
Complex Formation with Dissolved Alumina: When alumina (Al₂O₃) dissolves, oxide ions (O²⁻) are introduced into the melt. These oxide ions react with the fluoroaluminate complexes, replacing one or more fluoride ligands to form various aluminum oxyfluoride anions. researchgate.net The formation of these Al-O-F clusters is a key step in the transport of oxygen to the anode for discharge. researchgate.net
Reaction with Other Lewis Acids: Aluminum trifluoride is known to be insoluble in anhydrous HF but dissolves upon the addition of NaF, which provides a source of fluoride ions to form the soluble Na₃AlF₆ complex. neetprep.com This demonstrates the interaction between the Lewis acid AlF₃ and the fluoride ion.
Solution Chemistry and Complexation Equilibria of Hexafluoroaluminate 3
Speciation of Aluminum Fluoride (B91410) Complexes in Aqueous Systems
In aqueous solutions, the speciation of aluminum is heavily dependent on pH. mdpi.com At a pH below 5.5, aluminum exists as the octahedral aqua complex, [Al(H₂O)₆]³⁺. mdpi.com As the pH increases above 6.2, the tetrahedral aluminate ion, [Al(OH)₄]⁻, becomes the dominant species. mdpi.com Between a pH of 5.5 and 6.2, a variety of complex aluminum-containing species are formed. mdpi.com The presence of fluoride ions in the solution further complicates this speciation.
Fluoride ions readily form a series of mononuclear complexes with aluminum, represented by the general formula [AlFₓ]⁽³⁻ˣ⁾⁺, where x can range from 1 to 6. mdpi.com The formation of these complexes is a stepwise process, with the successive replacement of water molecules in the hydration sphere of the aluminum ion by fluoride ions. Even at low fluoride concentrations, aluminum-fluoride complexes can be the predominant form of soluble aluminum in acidic to neutral waters. usgs.gov
The speciation is a function of both pH and the total fluoride to total aluminum ratio ([F]/[Al]). mdpi.com At low pH values, the formation of aluminum-fluoride complexes is more pronounced. consensus.app Studies have shown that in acidic rainwater, where the [F]/[Al] ratio typically ranges from 1 to 4, a significant portion of the dissolved aluminum exists as fluoride complexes. acs.org
While various aluminum fluoride species can exist, the hexafluoroaluminate(3-) ion, [AlF₆]³⁻, is a particularly stable and well-studied complex. mdpi.com It features an octahedral geometry with six fluoride ions surrounding the central aluminum ion. mdpi.com The existence and relative concentrations of the different aluminum fluoride complexes, including [AlF₆]³⁻, are governed by a series of complexation equilibria.
It is important to note that while monomeric aluminum fluoride species are common, the formation of dimeric and trimeric species has also been detected, although typically at very low concentrations. nih.gov Techniques such as capillary electrophoresis coupled with mass spectrometry have been instrumental in identifying the various aluminum species present in solution. nih.gov
Equilibrium Studies of Hexafluoroaluminate(3-) Formation in Solution
The general stepwise formation reactions can be represented as: [AlFₙ₋₁]⁽⁴⁻ⁿ⁾⁺ + F⁻ ⇌ [AlFₙ]⁽³⁻ⁿ⁾⁺
Numerous studies have been conducted to determine the stability constants for these equilibria under various conditions of temperature and ionic strength. Potentiometric titrations using fluoride ion-selective electrodes are a common experimental method for these determinations. nih.govresearchgate.net
The logarithmic values of the stepwise formation constants (log Kₙ) for the first four aluminum fluoride complexes at 25°C and infinite dilution have been reported as follows: log K₁ = 6.69, log K₂ = 5.35, log K₃ = 3.68, and log K₄ = 2.75. nih.gov The stability of the aluminum fluoride complexes generally decreases as more fluoride ions are added. wikipedia.org
The values of these formation constants are crucial for predicting the speciation of aluminum in the presence of fluoride under different environmental or industrial conditions. The distribution of the various aluminum fluoride complexes is highly dependent on the free fluoride concentration. usgs.gov As the fluoride concentration increases, the equilibrium shifts towards the formation of higher-order complexes, with [AlF₆]³⁻ becoming more significant. researchgate.net
Table 1: Stepwise and Cumulative Formation Constants for Aluminum Fluoride Complexes
| Complex | Stepwise Reaction | log Kₙ (25°C, I=0) | Overall Reaction | log βₙ (I=0) |
| [AlF]²⁺ | Al³⁺ + F⁻ ⇌ [AlF]²⁺ | 6.69 nih.gov | Al³⁺ + F⁻ ⇌ [AlF]²⁺ | 6.10 wordpress.com |
| [AlF₂]⁺ | [AlF]²⁺ + F⁻ ⇌ [AlF₂]⁺ | 5.35 nih.gov | Al³⁺ + 2F⁻ ⇌ [AlF₂]⁺ | 11.15 wordpress.com |
| AlF₃ | [AlF₂]⁺ + F⁻ ⇌ AlF₃ | 3.68 nih.gov | Al³⁺ + 3F⁻ ⇌ AlF₃ | 15.00 wordpress.com |
| [AlF₄]⁻ | AlF₃ + F⁻ ⇌ [AlF₄]⁻ | 2.75 nih.gov | Al³⁺ + 4F⁻ ⇌ [AlF₄]⁻ | 17.75 wordpress.com |
| [AlF₅]²⁻ | [AlF₄]⁻ + F⁻ ⇌ [AlF₅]²⁻ | - | Al³⁺ + 5F⁻ ⇌ [AlF₅]²⁻ | 19.37 wordpress.com |
| [AlF₆]³⁻ | [AlF₅]²⁻ + F⁻ ⇌ [AlF₆]³⁻ | - | Al³⁺ + 6F⁻ ⇌ [AlF₆]³⁻ | 19.84 wordpress.com |
Note: The data presented is a compilation from different sources and may have been determined under slightly different conditions.
Ion Pairing and Association Phenomena Involving Hexafluoroaluminate(3-)
In solutions containing the hexafluoroaluminate(3-) anion, interactions with cations can lead to the formation of ion pairs or ion associates. libretexts.org This phenomenon is particularly relevant in concentrated solutions and in solvents with lower dielectric constants, where the electrostatic attraction between oppositely charged ions is stronger. libretexts.org
Ion association can be categorized based on the extent of solvent separation between the cation and the anion:
Contact Ion Pairs (CIP): The cation and anion are in direct contact with no solvent molecules between them. jvwu.ac.in
Solvent-Shared Ion Pairs (SShIP): The cation and anion are separated by a single solvent molecule. jvwu.ac.in
Solvent-Separated Ion Pairs (SSIP): The cation and anion are separated by more than one solvent molecule but are still electrostatically associated. jvwu.ac.in
The formation of these ion pairs is an equilibrium process, and the extent of association can be described by an association constant (Kₐ). dss.go.th The nature of the cation plays a significant role in the strength of the ion pairing. For instance, smaller, more highly charged cations will generally form stronger ion pairs with [AlF₆]³⁻.
In the context of molten salts, such as cryolite (B1665278) (Na₃AlF₆), the concept of ion association is fundamental to understanding the structure and properties of the melt. researchgate.net In these systems, the hexafluoroaluminate(3-) anion is in close proximity to sodium cations, and the interactions are strong. wikipedia.org Computational studies have been employed to investigate the structure and stability of these ion pairs in the gas phase and in dielectric continuum models. researchgate.net These studies provide insights into the molecular and ionic interactions within cryolitic melts. researchgate.net
Solvation Dynamics and Theoretical Models for Hexafluoroaluminate(3-) in Various Solvents
Solvation dynamics refers to the process of solvent reorganization around a solute following a change in the solute's electronic structure, often initiated by photoexcitation. iastate.edu This process is crucial for understanding chemical reactions in solution, as the solvent's response can influence reaction rates and pathways. unige.ch
For an ionic species like hexafluoroaluminate(3-), the surrounding solvent molecules are highly ordered due to strong ion-dipole interactions. The dynamics of these solvent molecules, including their translational and rotational motions, are of fundamental interest. nih.gov Theoretical models and computer simulations are essential tools for investigating these complex dynamics at a molecular level. aps.org
Theoretical approaches to solvation dynamics often employ a linear response framework, where the solvent is treated as a dielectric continuum that responds to changes in the solute's charge distribution. iastate.edu More sophisticated models, such as those based on the generalized Langevin equation or molecular dynamics simulations, can provide a more detailed picture of the solvent response, including the initial inertial decay and subsequent diffusive relaxation. aps.orgrsc.org
Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics, have been used to study the structure and energetics of [AlF₆]³⁻ and related aluminum fluoride species in solution. researchgate.netresearchgate.net These calculations can provide information about the geometry of the solvated ion, the strength of the ion-solvent interactions, and the vibrational frequencies of the complex. researchgate.net
In the context of molten salts, computational models are used to understand the local structure and dynamics of the melt. researchgate.net These studies have identified various aluminum fluoride species, including [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻, and have investigated the influence of different cations (e.g., Li⁺, Na⁺, K⁺) on the structure and stability of these complexes. researchgate.netresearcher.life
Electrochemical Behavior of Hexafluoroaluminate(3-) in Molten Electrolytes
The electrochemical behavior of hexafluoroaluminate(3-) is of paramount importance in the industrial production of aluminum via the Hall-Héroult process, which utilizes a molten cryolite (Na₃AlF₆) electrolyte. mdpi.com In this process, alumina (B75360) (Al₂O₃) is dissolved in the molten salt, and aluminum metal is produced at the cathode through the electrochemical reduction of aluminum-containing species. scientific.net
For electrolysis to occur, the ions must be mobile, which is achieved by melting the ionic compound. quora.com Molten salt electrolytes offer high ionic conductivity, which is advantageous for electrochemical processes. nasa.gov
Cyclic voltammetry is a powerful technique used to study the electrochemical reactions occurring in molten salt systems. mdpi.com By scanning the potential of a working electrode and measuring the resulting current, information about the reduction and oxidation processes can be obtained. mdpi.com
In molten Na₃AlF₆-Al₂O₃ systems, studies have shown that the reduction of Al³⁺ to aluminum metal can occur in a single, three-electron step or through a multi-step process, depending on the specific composition and temperature of the melt. scientific.netmdpi.com The exact nature of the electroactive species is complex and may involve various aluminum oxyfluoride and fluoride complexes. mdpi.com
The addition of other salts, such as LiF or KF, to the cryolite melt can alter its physicochemical properties, including its liquidus temperature, viscosity, and electrical conductivity, thereby affecting the electrochemical process. scientific.netresearchgate.net The presence of different cations in the molten salt can also influence the outer-coordination sphere of the electroactive species, which in turn can affect the redox potentials. rsc.org
Chronoamperometry, another electrochemical technique, can be used to determine the diffusion coefficients of the electroactive species and to further elucidate the mechanism of the electrode reactions. mdpi.com The electrochemical behavior of aluminum species has been studied on various electrode materials, including tungsten and molybdenum. mdpi.commdpi.com
Applications of Hexafluoroaluminate 3 in Advanced Chemical Systems Non Human/non Clinical
Role of Hexafluoroaluminate(3-) as a Flux in Material Processing (Chemical Principles)
The primary and most well-known application of hexafluoroaluminate(3-), most commonly in the form of sodium hexafluoroaluminate (cryolite), is as a flux in the Hall-Héroult process for aluminum production. wikipedia.orgwikipedia.org The chemical principles behind its efficacy as a flux are multifaceted.
One of the main functions of cryolite (B1665278) is to significantly lower the melting point of alumina (B75360) (aluminum oxide, Al₂O₃). wikipedia.orgatamanchemicals.comchemiis.com Alumina has a very high melting point, between 2000 and 2500 °C, which would make the electrolytic extraction of aluminum prohibitively expensive in terms of energy consumption. wikipedia.org Molten cryolite, with a melting point of approximately 1012 °C, acts as a powerful solvent for alumina, creating a molten bath that operates at a much lower temperature range of 900–1000 °C. wikipedia.orgatamanchemicals.com This drastic reduction in operating temperature makes the entire process more economically viable. wikipedia.org
Beyond lowering the melting point, the hexafluoroaluminate(3-) containing flux also enhances the electrical conductivity of the electrolytic bath, which is crucial for an efficient electrolysis process. freightamigo.comvedantu.com The molten salt mixture allows for the easy passage of electric current, facilitating the reduction of aluminum ions to aluminum metal. smolecule.com
Furthermore, the flux acts as a protective layer. In aluminum and aluminum alloy melting, a covering agent containing cryolite can be added to the melt surface. jzjswfhg.com Upon melting, it forms a dense liquid layer that prevents the infiltration of oxygen, thereby inhibiting the oxidation of the molten aluminum and reducing metal loss. jzjswfhg.com The presence of cryolite in the flux increases the interfacial tension between the aluminum melt and the flux, which contributes to a more dense and protective covering layer. jzjswfhg.com This layer also helps in separating impurities, such as dissolved alumina, from the molten aluminum. jzjswfhg.com
The chemical stability of the hexafluoroaluminate(3-) ion at high temperatures is another critical factor. chemiis.com It remains stable under the harsh conditions of the electrolytic cell, ensuring the continuity and efficiency of the aluminum production process. chemiis.com
| Property | Description | Source |
| Melting Point Depression | Lowers the melting point of Al₂O₃ from 2000-2500 °C to 900-1000 °C. | wikipedia.orgatamanchemicals.com |
| Enhanced Conductivity | Increases the electrical conductivity of the electrolytic bath. | freightamigo.comvedantu.com |
| Protective Layer | Forms a dense layer on molten aluminum, preventing oxidation. | jzjswfhg.com |
| Impurity Separation | Facilitates the removal of inclusions from the molten metal. | jzjswfhg.com |
| High-Temperature Stability | Remains chemically stable at the high temperatures of electrolysis. | chemiis.com |
Hexafluoroaluminate(3-) in Catalysis and Reaction Facilitation
Beyond its large-scale use in metallurgy, hexafluoroaluminate(3-) and its derivatives exhibit catalytic properties in various chemical reactions. For instance, trilithium hexafluoroaluminate has been noted for its use as a catalyst in organic synthesis, where it can accelerate specific chemical transformations and improve reaction yields and efficiency. lookchem.com
Incorporation of Hexafluoroaluminate(3-) in Functional Materials
The unique structural and chemical properties of hexafluoroaluminate(3-) allow for its incorporation into a variety of functional materials, contributing to their specific performance characteristics.
Manganese(IV)-activated hexafluoroaluminates are a promising class of red-emitting phosphors for use in white light-emitting diodes (w-LEDs). mdpi.com These materials, such as Na₃AlF₆:Mn⁴⁺, K₃AlF₆:Mn⁴⁺, and K₂NaAlF₆:Mn⁴⁺, can be synthesized via methods like co-precipitation. mdpi.com When excited by blue light, these phosphors exhibit narrow red emission lines around 620 nm. mdpi.com This is advantageous for w-LED applications as it can improve the color rendering index while maintaining high luminous efficacy. mdpi.com
The hexafluoroaluminate host lattice offers several benefits over other materials. For instance, Na₃AlF₆ and K₃AlF₆ have high melting points (around 1000 °C) and are more thermally stable than some commercial phosphors like K₂SiF₆. mdpi.com They also exhibit lower water solubility, making them more chemically stable in humid environments. mdpi.com The luminescence quenching temperature for M₃AlF₆:Mn⁴⁺ phosphors is between 460 K and 490 K, which is suitable for high-power w-LEDs. mdpi.com Research in this area focuses on optimizing synthesis methods to produce phosphors with high quantum yields and stability for commercial applications. mdpi.comvnu.edu.vn
| Phosphor | Synthesis Method | Emission Peak | Potential Application | Source |
| Na₃AlF₆:Mn⁴⁺ | Co-precipitation | ~620 nm | White LEDs | mdpi.com |
| K₃AlF₆:Mn⁴⁺ | Co-precipitation, Cation exchange | ~620 nm | White LEDs | mdpi.com |
| K₂NaAlF₆:Mn⁴⁺ | Co-precipitation, Cation exchange | ~620 nm | White LEDs | mdpi.com |
Hexafluoroaluminate compounds are explored as components in electrolytes for advanced battery systems. While lithium hexafluorophosphate (B91526) (LiPF₆) is a dominant electrolyte salt in lithium-ion batteries, related hexafluoroaluminate compounds also find applications. ufinebattery.com For example, trilithium hexafluoroaluminate is studied for its potential use in lithium-ion batteries to enhance performance and stability. lookchem.comchembk.com
In the broader context of solid-state batteries, inorganic solid electrolytes are sought after for their potential to improve safety, lifetime, and energy density. researchgate.net While specific data on hexafluoroaluminate(3-) as a primary solid electrolyte is limited in the provided results, its constituent elements are key in battery chemistry. The stability and ionic conductivity of fluoride-containing compounds make them interesting candidates for solid-state electrolyte research. americanelements.com The decomposition of hexafluorophosphate anions in non-aqueous battery electrolytes is a known issue, and understanding the behavior of related anions like hexafluoroaluminate(3-) is crucial for developing more stable and safer next-generation batteries. nih.gov
Hexafluoroaluminate compounds are used to produce sputtering targets for thin-film deposition. americanelements.comamericanelements.com Sputtering is a physical vapor deposition (PVD) technique used in the semiconductor, display, and optical industries to deposit thin layers of material onto a substrate. americanelements.com High-purity sputtering targets made from materials like lithium hexafluoroaluminate and cryolite (sodium hexafluoroaluminate) are available for these applications. americanelements.comamericanelements.com
These targets can be manufactured in various shapes and sizes to fit different sputtering systems. vem-co.com The resulting thin films can have applications in areas such as optical coatings and protective layers. The use of fluoride-containing targets like hexafluoroaluminate can be significant in creating films with specific optical properties or for applications requiring materials that are stable in harsh environments. americanelements.com
Advanced Analytical Methodologies for Hexafluoroaluminate 3 in Research Matrices
Quantitative Determination of Hexafluoroaluminate(3-) in Laboratory Samples
The quantitative determination of hexafluoroaluminate(3-) in laboratory samples often relies on indirect spectrophotometric methods. These techniques are advantageous due to their low cost, speed, reliability, and high sensitivity. acs.org A common strategy involves the formation of a colored complex with aluminum(III) ions, which is then bleached by the addition of fluoride (B91410) ions to form the stable and colorless [AlF₆]³⁻ complex. researchgate.net The decrease in color intensity, measured as a change in absorbance, is directly proportional to the concentration of the fluoride that forms the hexafluoroaluminate(3-) ion.
One such method utilizes an aluminum-Xylenol Orange (Al-XO) complex as the colored reagent. researchgate.net Under optimal conditions (e.g., pH 5.2, ionic strength 0.1 mol L⁻¹, 25°C), the decrease in the color intensity of the Al-XO complex corresponds to the amount of fluoride present, allowing for its determination in ranges such as 0.08–1.4 µg mL⁻¹. researchgate.net
Another innovative "green" method employs an extract from St. John's wort, which contains flavonoids that form an intensely yellow-colored complex with Al(III). researchgate.net When a sample containing fluoride is introduced, the Al(III) is sequestered to form the more stable, colorless [AlF₆]³⁻. This bleaching of the Al-flavonoid chromophore is measured as a decrease in absorbance at a specific wavelength (e.g., 420 nm) and is proportional to the fluoride concentration. acs.orgresearchgate.net This method has demonstrated linearity in the fluoride concentration range of 0.11–1.32 mM, with a limit of detection (LOD) of 0.026 mM. researchgate.net Potential interferences from other ions can often be managed through the use of masking agents or pH adjustment. researchgate.netresearchgate.net
Table 1: Comparison of Spectrophotometric Methods for Fluoride Determination via [AlF₆]³⁻ Formation
| Parameter | Al-Xylenol Orange Method | St. John's Wort Extract Method |
| Principle | Bleaching of pre-formed colored Al-XO complex. researchgate.net | Bleaching of pre-formed colored Al-flavonoid complex. researchgate.net |
| Wavelength | Not specified in abstract | 420 nm acs.org |
| Optimal pH | 5.2 researchgate.net | 4.0 acs.org |
| Linear Range | 0.08–1.4 µg/mL (Fluoride) researchgate.net | 0.11–1.32 mM (Fluoride) researchgate.net |
| Limit of Detection | 0.19 mg/L (Fluoride) researchgate.net | 0.026 mM (0.5 mg/L) (Fluoride) researchgate.net |
Chromatographic Techniques (e.g., Ion Chromatography) for Fluoride and Hexafluoroaluminate(3-)
Ion chromatography (IC) is a powerful and widely used form of liquid chromatography for the analysis of ionic species in aqueous samples. carleton.eduunil.ch It is particularly well-suited for the determination of common inorganic anions, including fluoride, making it an essential tool for studies involving hexafluoroaluminate(3-). carleton.eduthermofisher.com IC offers improved speed and accuracy compared to many standard wet chemical techniques. thermofisher.com
The fundamental principle of IC involves separating ions based on their interaction with an ion-exchange resin packed in a column. innovatechlabs.com A sample solution is passed through the column, and as an eluent (a liquid mobile phase) flows through, the separated ions are detected, typically by a conductivity detector. carleton.eduinnovatechlabs.com For anion analysis, suppressed conductivity is often used to lower the background signal from the eluent, thereby increasing the sensitivity for the analyte ions. thermofisher.com
In the context of hexafluoroaluminate(3-), IC is primarily used to measure the total fluoride concentration in a sample, which may exist in equilibrium with the complex ion. The technique can simultaneously measure multiple anions like fluoride, chloride, sulfate, and nitrate (B79036) in a single analysis. lcms.cz Sample preparation for liquid samples typically involves filtration to remove particulates. carleton.edu The ability of IC to achieve detection limits in the low parts-per-billion (ppb) range makes it invaluable for environmental and quality control analyses where trace levels of fluoride are of interest. unil.ch
Table 2: Typical Components of an Ion Chromatography System for Anion Analysis
| Component | Function / Common Type |
| Pump | Delivers the eluent at a precise and constant flow rate. lcms.cz |
| Injector | Introduces a precise volume of the sample into the eluent stream. lcms.cz |
| Guard Column | Placed before the analytical column to remove contaminants and prolong column life. lcms.cz |
| Analytical Column | Separates the ions based on their affinity for the ion-exchange resin (e.g., IonPac AS18). lcms.cz |
| Suppressor | Reduces background conductivity of the eluent to enhance analyte signal (e.g., ASRS® ULTRA II). lcms.cz |
| Detector | Measures the concentration of the separated ions (e.g., Suppressed Conductivity Detector). innovatechlabs.com |
| Eluent | Mobile phase that carries the sample through the column (e.g., Potassium Hydroxide (B78521) (KOH) solution). lcms.cz |
Elemental Analysis for Stoichiometry Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which allows for the verification of its empirical formula. davidson.eduyoutube.com For an inorganic complex like hexafluoroaluminate(3-), elemental analysis serves to confirm the stoichiometric ratio of aluminum to fluorine, which is theoretically 1:6. mdpi.com
The process involves determining the mass percentage of each constituent element in a pure sample of a hexafluoroaluminate salt (e.g., Na₃AlF₆). youtube.com While modern elemental analyzers are often optimized for carbon, hydrogen, and nitrogen (CHN analysis), the underlying principles can be applied to other elements using techniques like Inductively Coupled Plasma (ICP) spectrometry or other appropriate methods for aluminum and fluorine.
The procedure for verifying stoichiometry from elemental composition data is as follows:
Assume a 100-gram sample of the compound, allowing the mass percentages of aluminum and fluorine to be treated directly as grams. youtube.com
Convert the mass of each element to moles by dividing by its respective atomic weight. youtube.com
Determine the simplest whole-number ratio of the moles of each element by dividing all molar amounts by the smallest calculated molar value. youtube.com
If the resulting ratios are not integers, they are multiplied by a small integer to obtain a whole-number ratio, which represents the empirical formula. youtube.com
For hexafluoroaluminate(3-), the experimentally determined ratio of moles of Al to F should be very close to 1:6, thus verifying the stoichiometry of the anion.
Thermal Analysis Techniques (TGA, DTA, DSC) for Research Purposes
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. abo.fi These methods are widely used to study the thermal properties of materials, including hexafluoroaluminate salts like cryolite (B1665278). The three primary techniques are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. worldoftest.com For a hexafluoroaluminate compound, TGA can provide information on its thermal stability, decomposition temperatures, and the composition of multi-component systems. iitk.ac.in Any mass loss observed would indicate a decomposition reaction that produces volatile products. abo.fi
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are both subjected to the same heating program. worldoftest.com DTA is used to detect thermal events such as phase transitions (melting, crystallization), where no mass loss occurs. abo.fi The output is a curve showing the temperature difference (ΔT) versus temperature, where peaks indicate exothermic or endothermic events. worldoftest.com
Differential Scanning Calorimetry (DSC) is a more quantitative technique that measures the difference in heat flow required to maintain the sample and an inert reference at the same temperature. worldoftest.com DSC can precisely determine the temperatures of phase transitions and quantify the enthalpy (ΔH) associated with these events, such as the heat of fusion or crystallization. redalyc.org It is particularly useful for studying melting points and glass transitions. worldoftest.com
Combining these techniques, often in a simultaneous TGA-DTA or TGA-DSC instrument, provides a comprehensive understanding of a material's thermal behavior by correlating mass changes with energetic transitions. abo.fimt.com
Table 3: Comparison of Thermal Analysis Techniques
| Technique | Measured Property | Primary Information Obtained |
| TGA (Thermogravimetric Analysis) | Mass | Thermal stability, decomposition kinetics, material composition. worldoftest.comiitk.ac.in |
| DTA (Differential Thermal Analysis) | Temperature Difference (ΔT) | Phase transition temperatures (melting, crystallization), reaction temperatures. abo.fiworldoftest.com |
| DSC (Differential Scanning Calorimetry) | Heat Flow | Transition temperatures, enthalpy of transitions (e.g., heat of fusion), heat capacity. worldoftest.comredalyc.org |
Future Research Directions and Unresolved Questions Regarding Hexafluoroaluminate 3
Exploration of Novel Synthesis Pathways and Crystal Structures
The development of new and efficient methods for synthesizing hexafluoroaluminate compounds is a primary area of future research. While traditional methods for producing synthetic cryolite (B1665278) (Trisodium hexafluoroaluminate) are well-established, such as combining sodium aluminate with hydrofluoric acid, researchers are exploring alternative pathways. wikipedia.org One such novel approach is hydrothermal synthesis, which has been successfully used to produce compounds like Diammonium sodium hexafluoroaluminate ((NH₄)₂NaAlF₆). researchgate.net This method involves reacting precursors in water at high temperatures and pressures, allowing for the formation of unique crystal structures. researchgate.net
A critical aspect of this research is the detailed characterization of the resulting crystal structures. The hexafluoroaluminate(3-) ion (AlF₆³⁻) typically forms a nearly ideal octahedral geometry. wikipedia.orgmaterialsproject.org In the well-studied case of Trisodium hexafluoroaluminate (cryolite), the compound crystallizes in a monoclinic system with a perovskite-like structure. wikipedia.orgwebqc.org In this arrangement, the Al³⁺ ion is bonded to six F¹⁻ ions, forming AlF₆ octahedra. materialsproject.org Advanced structural analysis continues to reveal intricate details; for instance, in the monoclinic phase of cryolite, there are four shorter (1.81 Å) and two longer (1.82 Å) Al-F bond lengths. materialsproject.org The sodium cations occupy two different coordination sites within the lattice. webqc.org Similarly, the hydrothermally synthesized Diammonium sodium hexafluoroaluminate features [AlF₆]³⁻ octahedra arranged in a face-centered cubic (fcc) lattice, with Na⁺ cations in the octahedral interstices and NH₄⁺ cations in the tetrahedral interstices. researchgate.net The exploration of new synthesis routes is expected to yield further novel structures with potentially unique properties.
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| Trisodium hexafluoroaluminate (Cryolite) | Na₃AlF₆ | Monoclinic (low-temp) | P2₁/n | Perovskite-like structure; nearly ideal [AlF₆]³⁻ octahedra. materialsproject.orgwebqc.org |
| Diammonium sodium hexafluoroaluminate | (NH₄)₂NaAlF₆ | Cubic | Fm-3m | [AlF₆]³⁻ octahedra in an fcc arrangement. researchgate.net |
Deeper Understanding of Reaction Mechanisms at the Molecular Level
Gaining a more profound insight into the reaction mechanisms of hexafluoroaluminate(3-) at the molecular level is crucial for controlling its chemical transformations and optimizing its industrial applications. Research in this area investigates the pathways and kinetics of its reactions under various conditions.
For example, Trisodium hexafluoroaluminate exhibits high thermal stability but decomposes above 1000 °C by losing aluminum trifluoride vapor. webqc.org It also reacts vigorously with strong acids, a process that liberates hydrogen fluoride (B91410) gas. webqc.org The hydrolysis of hexafluoroaluminate(3-) is another important reaction, which involves the stepwise replacement of fluoride ligands with hydroxide (B78521) groups, ultimately forming aluminum hydroxide and sodium fluoride. webqc.org
More advanced studies focus on the mechanisms involved in modern materials processing techniques. For instance, in the atomic layer deposition (ALD) of aluminum fluoride (AlF₃), a process used to create thin films for optics and electronics, understanding the surface reactions is key. nih.govnih.gov Research using techniques like surface infrared spectroscopy has shown that precursors such as Trimethylaluminium (Al(CH₃)₃) can react with an AlF₃ surface through a ligand-exchange mechanism, where the precursor accepts a fluorine atom from the film. nih.govnih.gov At lower temperatures, the precursor also reacts with adsorbed hydrogen fluoride (HF) species on the surface. nih.gov The subsequent plasma step, using reactants like sulfur hexafluoride (SF₆), involves F radicals that remove the remaining ligands and re-fluorinate the film. nih.govnih.gov A detailed understanding of such molecular-level interactions is essential for refining and developing new deposition and etching processes for fluoride materials. nih.gov
Advanced Computational Modeling for Complex Hexafluoroaluminate(3-) Systems
Advanced computational modeling has become an indispensable tool for investigating complex systems containing the hexafluoroaluminate(3-) ion, particularly in environments that are difficult to study experimentally, such as high-temperature molten salts. Quantum chemical modeling, often employing density functional theory (DFT), allows researchers to simulate molecular structures, energies, and reaction pathways.
A significant area of application is the study of cryolite melts, which are central to the industrial production of aluminum. researchgate.net Computational models are used to investigate the equilibrium between different aluminum fluoride species in the melt, such as the dissociation of the hexafluoroaluminate(3-) ion:
AlF₆³⁻ ⇌ AlF₅²⁻ + F⁻ ⇌ AlF₄⁻ + 2F⁻
These models have shown that the nature of the cation (e.g., Li⁺, Na⁺, K⁺) in the melt plays a crucial role in the geometry of the ionic associates and the kinetics of the complexation processes. researchgate.net By calculating potential energy surfaces for these reactions, researchers can interpret experimental data from techniques like Raman spectroscopy with greater accuracy. researchgate.net This computational approach provides insights into how the ionic environment affects the stability and structure of fluoroaluminate complexes, which is vital for optimizing the Hall-Héroult process. researchgate.net Similar computational methods are also being applied to understand other complex fluoride reactions, such as the gas-phase hydrolysis of related compounds. researchgate.net
Development of New Hexafluoroaluminate(3-)-Based Materials
Research into new materials based on the hexafluoroaluminate(3-) anion aims to expand its applications beyond its traditional roles. The primary use for synthetic cryolite (Trisodium hexafluoroaluminate) is as a flux or solvent in the electrolysis of aluminum oxide for aluminum production. wikipedia.org However, its properties make it suitable for other applications, including as a whitener for enamels and an opacifier for glass. wikipedia.orgchemicalbook.com It is also used as a filler in bonded abrasives. sata-fluxes.com
The development of new hexafluoroaluminate-based materials focuses on creating compounds with tailored properties for specific applications. By altering the cations associated with the AlF₆³⁻ anion, researchers can create novel crystal structures and functionalities. researchgate.net The synthesis of materials like Diammonium sodium hexafluoroaluminate represents the creation of a new compound with a distinct crystal structure that may have unique optical, thermal, or chemical properties. researchgate.net Future work in this area will likely involve synthesizing a wider range of hexafluoroaluminate salts and double salts, and exploring their potential use in areas such as ceramics, pesticides, and advanced optical materials. chemicalbook.com The ability to produce synthetic cryolite in various grain sizes and forms, such as powders and granules, also contributes to its utility in diverse industrial processes. sata-fluxes.com
Interdisciplinary Research Integrating Hexafluoroaluminate(3-) Chemistry with Other Fields
The future of hexafluoroaluminate(3-) research lies in its integration with other scientific disciplines, most notably environmental science and materials design. This interdisciplinary approach is essential for addressing the broader impacts and opportunities associated with these compounds.
Environmental Speciation Chemistry: Chemical speciation is the study of the distribution of an element among its various chemical forms in a system. nih.govmdpi.com This field is critically important for environmental science because the toxicity, bioavailability, and environmental mobility of an element depend heavily on its specific chemical form, not just its total concentration. nih.govepa.gov For example, the free hydrated metal ion is often the most toxic form to aquatic life. nih.gov In the context of hexafluoroaluminate(3-), which is used extensively in aluminum smelting, understanding the environmental fate of aluminum and fluoride is crucial. Research in this area would focus on identifying the different species that aluminum and fluoride form in soil and water upon their release, how they transform, and how they interact with biological systems. This knowledge is vital for assessing environmental risk and developing effective remediation strategies. nih.gov
Materials Design: Materials design involves the deliberate creation of new materials with specific, desirable properties. The chemistry of hexafluoroaluminate(3-) is directly relevant to this field. By systematically selecting different cations and employing novel synthesis techniques like hydrothermal synthesis, scientists can design new solid-state materials based on the AlF₆³⁻ building block. researchgate.net The goal is to control the resulting crystal structure to achieve specific functionalities, such as a wide band gap and a low refractive index, which are valuable for optical and optoelectronic applications. nih.govnih.gov Integrating computational modeling with experimental synthesis allows for a more rational design process, predicting the structures and properties of new hexafluoroaluminate compounds before they are created in the laboratory.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing high-purity sodium hexafluoroaluminate in laboratory settings?
- Sodium hexafluoroaluminate (Na₃AlF₆) can be synthesized via solid-state reactions between sodium fluoride (NaF) and aluminum fluoride (AlF₃) at elevated temperatures (~1000°C). Ensure stoichiometric ratios (3:1 molar ratio of NaF:AlF₃) and inert atmosphere conditions (argon) to prevent hydrolysis or oxidation. Post-synthesis purification involves washing with anhydrous ethanol to remove unreacted fluorides .
- For ammonium hexafluoroaluminate [(NH₄)₃AlF₆], thermal decomposition of ammonium fluoride (NH₄F) and aluminum hydroxide [Al(OH)₃] in a two-stage process (40–260°C) yields the compound with ~64% efficiency .
Q. How can Raman spectroscopy distinguish hexafluoroaluminate(3-) structural integrity in molten salts?
- Raman spectra of AlF₆³⁻ in FLINAK (LiF/NaF/KF eutectic) reveal three active modes: ν₁(A₁g) at ~560 cm⁻¹ (solid) and 542 cm⁻¹ (molten), ν₂(Eg) at ~380 cm⁻¹, and ν₅(F₂g) at ~325 cm⁻¹. Peak shifts and depolarization ratios confirm octahedral symmetry retention even in molten states. Ensure temperature control (±1°C) during measurements to track phase transitions .
Q. What safety protocols are critical when handling hexafluoroaluminate salts?
- Use sealed containers to avoid moisture exposure, which can release HF. Wear chemically resistant gloves (e.g., nitrile), sealed goggles, and lab coats. For ammonium hexafluoroaluminate, ensure fume hood use due to risks of NH₃ and HF off-gassing during decomposition .
Advanced Research Questions
Q. How do thermodynamic parameters guide the thermal decomposition of ammonium hexafluoroaluminate?
- Differential scanning calorimetry (DSC) reveals three decomposition stages:
40–171°C : NH₄F reacts with Al(OH)₃ to form (NH₄)₃AlF₆ (ΔH = +64 kJ/mol).
202–260°C : (NH₄)₃AlF₆ decomposes to NH₄AlF₄, releasing NH₃ and HF (ΔS = +15.3 J/mol·K).
>400°C : NH₄AlF₄ yields anhydrous AlF₃ (purity >99%) after 3 hours at 400°C .
- Gibbs free energy calculations confirm feasibility: ΔG < 0 for all steps under inert atmospheres .
Q. What computational models explain the phase transitions in hexafluoroaluminate salts?
- The p-T phase diagram of (NH₄)₃AlF₆ shows two transitions at 218.5 K (ΔS₁ = 15.3 J/mol·K) and 179 K (ΔS₂ = 2.5 J/mol·K), linked to rotational ordering of NH₄⁺ ions. High-pressure studies (>0.12 GPa) reveal a triple point (221 K) and new high-pressure phases. Density functional theory (DFT) simulations align with experimental entropy changes .
Q. How do surface reactions between supported alkali fluorides and γ-alumina influence hexafluoroaluminate formation?
- At 5.5 mmol/g loading, CsF/KF reacts with γ-Al₂O₃ hydroxyl groups, forming M₃AlF₆ (M = Na, K, Cs) via dehydroxylation. Surface F⁻ anions exhibit maximum activity at this loading, critical for catalytic applications. In situ XRD confirms hexafluoroaluminate crystallinity after calcination .
Data Contradictions and Resolution
Discrepancies in reported decomposition pathways of ammonium hexafluoroaluminate
- identifies a three-step decomposition to AlF₃, while reports NH₄AlF₄ as an intermediate. Resolution: Differences arise from heating rates and atmosphere control. Slow heating (2°C/min) under argon favors NH₄AlF₄ intermediate formation, whereas rapid heating skips this step .
Methodological Recommendations
Optimizing AlF₃ purity via hexafluoroaluminate precursors
- For lab-scale AlF₃ synthesis, use (NH₄)₃AlF₆ decomposed at 400°C for 3 hours (XRD purity >99%). Avoid exceeding 500°C to prevent Al₂O₃ contamination. Post-synthesis, store in desiccators with P₂O₅ .
Analyzing molten salt ionic behavior
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
